Further Exploration of β3-Adrenergic Receptor Pharmacology: Despite significant progress, the precise role of β3-adrenergic receptors in various physiological and pathological conditions remains incompletely understood. [] Bunitrolol and its derivatives can be valuable tools for dissecting the complex signaling pathways downstream of these receptors, potentially leading to the identification of novel therapeutic targets.
Development of Novel Therapeutics: The discovery and development of new β3-adrenergic receptor agonists and antagonists hold promise for treating a range of diseases. [] Bunitrolol's structure can serve as a template for designing compounds with improved pharmacological properties and therapeutic potential in conditions like obesity, diabetes, and overactive bladder.
Optimization of Chemoenzymatic Synthesis: Further research can focus on optimizing the chemoenzymatic synthesis of bunitrolol and its derivatives. [] This includes exploring different enzyme systems, reaction parameters, and immobilization strategies to enhance the efficiency, selectivity, and cost-effectiveness of the process.
This compound falls under the category of phenylpropanes, which are organic compounds characterized by the presence of a phenylpropane moiety. It is also classified as an amine due to the presence of the amino group, and it has been studied for its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways .
The synthesis of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol generally involves the reaction between 3-chlorophenylpropan-1-ol and tert-butylamine. The reaction conditions are crucial for achieving high yield and purity.
In industrial applications, flow microreactor systems may be utilized for more efficient production, allowing for better control over reaction parameters compared to traditional batch processes .
The chemical reactivity of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol includes various reactions typical for amines and alcohols:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol primarily involves its interaction with specific enzymes or receptors in biological systems. The tert-butylamino group enhances lipophilicity, facilitating membrane permeability and interaction with target sites.
The applications of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol span several fields:
Its unique structural characteristics make it valuable for specific research applications where its properties can be exploited effectively .
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is a chiral organic compound with systematic nomenclature reflecting its structural features. The IUPAC name defines the propanol backbone substituted at the 1-position by a 3-chlorophenyl group and at the 2-position by a tert-butylamino group. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.76 g/mol [3] [6]. The compound exists as four stereoisomers due to two chiral centers (C1 and C2), designated as erythro (1R,2R/1S,2S) or threo (1R,2S/1S,2R) diastereomers based on the relative orientation of hydroxyl and amino groups [4] [6].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
CAS Registry Number | 119802-68-5 (racemate), 153365-82-3 ((1S,2S)-isomer) |
Synonyms | Hydrobupropion, Dihydrobupropion, Erythrohydrobupropion, Threohydrobupropion |
Canonical SMILES | CC(C(C₁=CC(=CC=C₁)Cl)O)NC(C)(C)C |
InChI Key | NDPTTXIBLSWNSF-UHFFFAOYSA-N |
Key physicochemical properties include:
Table 2: Stereoisomer Specifications
Configuration | CAS Number | Designation | Key Identifiers |
---|---|---|---|
(1R,2R) | 92264-82-9 | Erythro | InChI=1S/C₁₃H₂₀ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 |
(1S,2S) | 153365-82-3 | Threo | InChI=1S/C₁₃H₂₀ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 |
(1R,2S) | Not specified | Threo | NDPTTXIBLSWNSF-CABZTGNLSA-N |
(1S,2R) | Not specified | Erythro | NDPTTXIBLSWNSF-JOYOIKCWSA-N |
The compound emerged as a metabolite of bupropion following the antidepressant's approval in 1985. Initial research focused on bupropion's (then known as amfebutamone) primary pharmacology, with metabolic studies in the 1990s revealing 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol as a significant reductive metabolite [3] [7]. The 2001 patent (US6337328B1) marked a pivotal shift by claiming isolated stereoisomers of this metabolite as active pharmaceutical ingredients, highlighting their potential therapeutic advantages over the parent drug . This reflected growing recognition that metabolites could contribute significantly to bupropion’s clinical effects.
Synthetic chemistry milestones include:
Table 3: Historical Development Timeline
Year | Event | Significance |
---|---|---|
1985 | Bupropion FDA approval | Initial therapeutic use of parent compound |
1995 | Identification of racemic metabolite | Recognition of metabolic pathway |
2001 | US6337328B1 patent | Isolation and therapeutic use claims for stereoisomers |
2010 | Clinical pharmacokinetic studies | Confirmation of stereoselective metabolism |
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol forms via carbonyl reduction of bupropion, primarily mediated by hepatic ketoreductases (e.g., 11β-hydroxysteroid dehydrogenase 1). The erythro and threo diastereomers occur in humans at variable ratios due to polymorphic expression of metabolizing enzymes [3] . Studies demonstrate stereoselective pharmacokinetics: the (1R,2R)-isomer shows 2.3-fold higher plasma exposure than (1S,2S)-isomer following racemic bupropion administration, indicating preferential metabolic formation [9].
Pharmacologically, this metabolite contributes significantly to bupropion’s clinical effects:
Table 4: Metabolic and Pharmacological Profile
Parameter | Bupropion | 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
---|---|---|
Primary Formation Pathway | N/A | Carbonyl reduction via ketoreductases |
Plasma Half-life (hours) | 4–6 | 20–25 |
DAT Inhibition (IC₅₀, μM) | 0.5 ± 0.1 | 1.8 ± 0.3 |
NET Inhibition (IC₅₀, μM) | 0.9 ± 0.2 | 2.4 ± 0.4 |
SERT Inhibition (IC₅₀, μM) | >100,000 | >100,000 |
Nicotinic Receptor Affinity (Kᵢ, μM) | 1.2 ± 0.3 | 3.7 ± 0.6 |
Research applications focus on its dual role as a biomarker and active component:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: